molecular formula C14H11Cl2NO3 B1664172 4'-Hydroxydiclofenac CAS No. 64118-84-9

4'-Hydroxydiclofenac

Cat. No. B1664172
CAS RN: 64118-84-9
M. Wt: 312.1 g/mol
InChI Key: KGVXVPRLBMWZLG-UHFFFAOYSA-N
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Description

4’-Hydroxydiclofenac, also known as [2-(2,6-Dichloro-4-hydroxy-phenylamino)phenyl]acetic acid, is a metabolite of diclofenac . Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) used in human and veterinary medicine . The molecular weight of 4’-Hydroxydiclofenac is 312.15 .


Synthesis Analysis

The synthesis of 4’-Hydroxydiclofenac has been achieved by whole-cell biotransformation of diclofenac using a CPR-CYP2C9 coexpressing fission yeast strain . An electroanalytical system for determining the activity of CYP2C9 has been developed based on the electrochemical properties of 4’-Hydroxydiclofenac .


Molecular Structure Analysis

The crystal structure of CYP105D7 in complex with diclofenac, which catalyzes the 4’-hydroxylation of diclofenac, has been determined . The distal pocket of CYP105D7 contains two diclofenac molecules, illustrating drug recognition with a double-ligand-binding mode .


Chemical Reactions Analysis

4’-Hydroxydiclofenac is the main product of cytochrome P450 2C9 (CYP2C9)-dependent metabolism of diclofenac . The electrochemical properties of 4’-Hydroxydiclofenac have been investigated, and it has been found that it undergoes oxidation and reduction .


Physical And Chemical Properties Analysis

The electrochemical properties of 4’-Hydroxydiclofenac have been investigated . It has been found that 4’-Hydroxydiclofenac undergoes oxidation and reduction .

Scientific Research Applications

1. Wastewater Treatment and Environmental Impact

  • Study Context : Research on the degradation of diclofenac and 4'-hydroxydiclofenac in wastewater treatment processes.
  • Key Findings : 4'-Hydroxydiclofenac shows a significantly faster degradation rate compared to diclofenac in biological wastewater treatments. This characteristic is crucial in understanding the environmental impact and behavior of pharmaceutical compounds in wastewater systems. (Bouju et al., 2016)

2. Pharmacokinetics and Drug Metabolism

  • Study Context : Exploration of aceclofenac metabolism to major metabolites, including 4'-hydroxydiclofenac, in humans.
  • Key Findings : 4'-Hydroxydiclofenac is identified as a significant metabolite in the process of metabolizing aceclofenac, a related drug. Understanding its pharmacokinetics is crucial for drug development and optimizing therapeutic efficacy. (Kim et al., 2016)

3. Analytical Detection in Environmental Samples

  • Study Context : Detection of diclofenac and related compounds, including 4'-hydroxydiclofenac, in water samples.
  • Key Findings : Efficient methods for detecting 4'-hydroxydiclofenac in environmental samples help monitor the presence and impact of pharmaceuticals in the ecosystem. This is vital for environmental health assessments and regulatory compliance. (Schmidt et al., 2018)

4. Application in Drug-Drug Interaction Studies

  • Study Context : Development of methods for quantifying 4'-hydroxydiclofenac in drug-drug interaction studies.
  • Key Findings : The development of an analytical method to quantify 4'-hydroxydiclofenac is essential for studying drug-drug interactions, especially in liver microsomes. This aids in predicting and preventing adverse drug reactions in clinical settings. (Salhab & Barker, 2022)

Safety And Hazards

4’-Hydroxydiclofenac is toxic if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

Future Directions

The development and validation of an HPLC-UV method for the quantification of 4’-Hydroxydiclofenac using salicylic acid as an inhibitor in rat liver microsomes has been proposed . This method will be beneficial for future applications of the in vitro inhibitory effect of salicylic acid on the CYP2C9 enzyme activity in rat microsomes and the in vivo administration of salicylic acid in clinical trials .

properties

IUPAC Name

2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVXVPRLBMWZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214326
Record name 4'-Hydroxydiclofenac
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Molecular Weight

312.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxydiclofenac

CAS RN

64118-84-9
Record name 4′-Hydroxydiclofenac
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Record name 4'-Hydroxydiclofenac
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Record name 4'-Hydroxydiclofenac
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Record name 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid
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Record name 4'-HYDROXYDICLOFENAC
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4'-Hydroxydiclofenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013974
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The 2-[(2,6-dichloro-4-methoxyphenyl)amino]phenylacetic acid (0.1 mol) from example 22 was added in portions to a melt of 200 g of pyridine hydrochloride (1.75 mol) at 170° C. The mixture was heated at 180° C. for 3 h and poured onto 2000 ml of ice water while hot. The precipitated product was filtered off, washed with water, and dissolved in 1000 ml of ethyl acetate. The organic phase was washed with 200 ml of 1N HCl in water (2×100 ml) and evaporated to give N-(2,6-dichloro-4-hydroxyphenyl) oxindole. To a solution of 8 g of N-(2,6-dichloro-4-hydroxyphenyl)-oxindole in 200 ml of n-butanol were added 7 g of NaOH and 1 g of KOH, and the reaction mixture was refluxed for 24 h and evaporated in vacuo. The residue was dissolved in 700 ml of water and the aqueous solution was extracted with ether (2×200 ml), cooled to 0° C., and acidified with concentrated HCl. The precipitate was taken up in 300 ml of ether. The organic phase was washed with 30 ml of water, 0.5N NaHCO3 (5×80 ml), and 80 ml of 2N KHCO3 solution. The combined NaHCO3 extracts were cooled to 0° C. and acidified with 2N HCl, and the precipitate was dissolved in 200 ml of ether. The organic layer was washed with 30 ml of water and evaporated to yield 2-[(2,6-dichloro-4-hydroxyphenyl)amino]phenylacetic acid.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,880
Citations
R Webster, M Pacey, T Winchester, P Johnson… - Applied microbiology …, 1998 - Springer
… 4′-hydroxydiclofenac has proved difficult, and the use of microorganisms as biocatalysts to perform the conversion of diclofenac to 4′hydroxydiclofenac … 4′-hydroxydiclofenac. The …
Number of citations: 56 link.springer.com
H Bouju, P Nastold, B Beck, J Hollender… - Journal of hazardous …, 2016 - Elsevier
… one of them being 4′-hydroxydiclofenac. The degradation of 4′-hydroxydiclofenac led to the … With these results, the hydroxylation of diclofenac to 4′-hydroxydiclofenac was identified …
Number of citations: 84 www.sciencedirect.com
SH Kim, JH Kwon, SH Yoon - Bulletin of the Korean Chemical …, 2010 - researchgate.net
… In conclusion, we synthesized 4'-hydroxydiclofenac with an overall yield 3.6 times better than that of the reported method by changing the intermediate and the reaction conditions. The …
Number of citations: 8 www.researchgate.net
M Kinne, M Poraj-Kobielska, E Aranda, R Ullrich… - Bioorganic & medicinal …, 2009 - Elsevier
… Another important human drug metabolite is 4′-hydroxydiclofenac (4′-OHD), a major metabolite of the anti-inflammatory drug diclofenac (2-[2-[(2,6-dichlorophenyl)amino]phenyl]…
Number of citations: 70 www.sciencedirect.com
I Klopčič, T Markovič, I Mlinarič-Raščan, MS Dolenc - Toxicology letters, 2018 - Elsevier
… activities of: diclofenac (DIC), its metabolite 4-hydroxydiclofenac (4-HD) and paracetamol (PAR). … Moreover, we evaluated metabolite of diclofenac 4-hydroxydiclofenac (4-HD) (Fig. 1). …
Number of citations: 23 www.sciencedirect.com
L Kaphalia, BS Kaphalia, S Kumar, MF Kanz… - … of Chromatography B, 2006 - Elsevier
… We selected 4′-hydroxydiclofenac as the representative metabolite since this major metabolite in rats and humans [13], [14] is commercially available. Utility of our method was …
Number of citations: 68 www.sciencedirect.com
M Matejczyk, P Ofman, K Dąbrowska… - Archives of …, 2020 - yadda.icm.edu.pl
… The study focused on the assessment of the biological impact of DCF, its metabolites 4’-hydroxydiclofenac (4’-OHDCF) and 5-hydroxydiclofenac (5-OHDCF) and their mixtures on E. coli …
Number of citations: 5 yadda.icm.edu.pl
AV Kuzikov, TA Filippova, RA Masamrekh… - Electrocatalysis, 2022 - Springer
… of diclofenac and 4′-hydroxydiclofenac, we proposed an … of detection of the 4′-hydroxydiclofenac determination, we … peak current on 4′-hydroxydiclofenac concentration in the …
Number of citations: 6 link.springer.com
K Świacka, K Smolarz, J Maculewicz… - Science of The Total …, 2021 - Elsevier
… For the experimental conditions used in this study (pH = 8.9), diclofenac and 4-hydroxydiclofenac are mainly found in ionised forms, so D OW describes their affinity for lipids more …
Number of citations: 5 www.sciencedirect.com
S Shen, MR Marchick, MR Davis… - Chemical research in …, 1999 - ACS Publications
… Cytochrome P450 2C9, which catalyzes the major route of oxidative metabolism of diclofenac to produce 4‘-hydroxydiclofenac, did not appear to be responsible for the formation of the …
Number of citations: 237 pubs.acs.org

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